Allophanate

Description

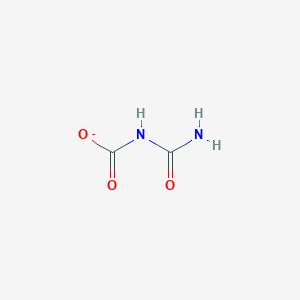

Structure

3D Structure

Properties

Molecular Formula |

C2H3N2O3- |

|---|---|

Molecular Weight |

103.06 g/mol |

IUPAC Name |

N-carbamoylcarbamate |

InChI |

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1 |

InChI Key |

AVWRKZWQTYIKIY-UHFFFAOYSA-M |

SMILES |

C(=O)(N)NC(=O)[O-] |

Canonical SMILES |

C(=O)(N)NC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Allophanate Functional Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allophanate functional group, characterized by the structure R-NH-CO-N(R')-COOR'', is a derivative of urea (B33335) and a key intermediate in various chemical and biological processes. Though often encountered as a byproduct in polyurethane synthesis, the unique properties of the this compound linkage have garnered interest for more deliberate applications in materials science and potentially in drug development. This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of the this compound functional group, with a focus on quantitative data and detailed experimental methodologies.

Core Properties of the this compound Functional Group

The chemical and physical properties of allophanates are dictated by the nature of the substituent groups (R, R', and R''). However, the core this compound linkage possesses distinct characteristics.

Structural and Spectroscopic Properties

The geometry of the this compound group has been investigated through computational studies. The following table summarizes calculated bond lengths and angles for a model this compound, methyl this compound.

| Parameter | Bond | Calculated Value |

| Bond Length (Å) | C1=O1 | 1.22 |

| C1-N1 | 1.39 | |

| N1-C2 | 1.42 | |

| C2=O2 | 1.21 | |

| C2-O3 | 1.35 | |

| N1-H | 1.01 | |

| Bond Angle (°) | O1=C1-N1 | 124.5 |

| C1-N1-C2 | 120.1 | |

| N1-C2=O2 | 123.8 | |

| O2=C2-O3 | 125.7 |

Note: These values are based on computational models and may vary slightly in different chemical environments.

Spectroscopic techniques are essential for the identification and characterization of allophanates.

Infrared (IR) Spectroscopy:

Allophanates exhibit characteristic vibrational frequencies that are useful for their identification.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C=O Stretch (Asymmetric) | 1720 - 1740 | Strong |

| C=O Stretch (Symmetric) | 1680 - 1700 | Strong |

| C-N Stretch | 1200 - 1350 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing allophanates. The chemical shifts are influenced by the nature of the substituents.

¹H NMR Spectroscopy:

| Proton | Chemical Shift Range (ppm) |

| N-H | 7.5 - 9.5 |

| Protons on R, R', R'' | Dependent on the specific group |

¹³C NMR Spectroscopy:

| Carbon | Chemical Shift Range (ppm) |

| C=O (Carbamoyl) | 154 - 158 |

| C=O (Ester) | 165 - 175 |

| Carbons on R, R', R'' | Dependent on the specific group |

Thermal Stability and Reactivity

A key property of the this compound linkage is its thermal reversibility. At elevated temperatures, typically above 100-150°C, the this compound group can dissociate back into its constituent isocyanate and urethane (B1682113) or carbamate (B1207046) precursors.[1] This behavior is crucial in the context of polyurethane chemistry, where this compound crosslinks can be thermally labile. The formation of allophanates is often considered a side reaction in polyurethane synthesis, particularly when there is an excess of isocyanate and at elevated temperatures.[2]

The reactivity of the N-H proton in the this compound group is generally lower than that of a urethane N-H proton, making the formation of allophanates from urethanes a kinetically controlled process that often requires catalysis.

Synthesis of Allophanates

The synthesis of allophanates can be broadly categorized into two main routes.

From Isocyanates and Carbamates/Urethanes

This is the most common method for synthesizing allophanates. It involves the reaction of an isocyanate with a compound containing a carbamate or urethane group. The reaction is typically catalyzed by bases or metal catalysts.

Caption: General synthesis of allophanates from isocyanates and carbamates/urethanes.

Experimental Protocol: Synthesis of Ethyl Phenylthis compound

Materials:

-

Phenyl isocyanate

-

Ethyl carbamate (urethane)

-

Triethylamine (B128534) (catalyst)

-

Dry toluene (B28343) (solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl carbamate (1 equivalent) in dry toluene.

-

Add triethylamine (0.1 equivalents) to the solution.

-

Slowly add phenyl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield ethyl phenylthis compound.

From Ureas and Chloroformates

An alternative route to allophanates involves the reaction of a urea derivative with a chloroformate in the presence of a base.

Caption: Synthesis of allophanates from ureas and chloroformates.

Experimental Protocol: Synthesis of a Generic Aryl this compound

Materials:

-

N,N'-Diarylurea

-

Ethyl chloroformate

-

Pyridine (base and solvent)

Procedure:

-

In a round-bottom flask, dissolve the N,N'-diarylurea (1 equivalent) in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add ethyl chloroformate (1.1 equivalents) to the cooled and stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl this compound.

Applications and Biological Relevance

Allophanates in Materials Science

The primary application of the this compound functional group is in the field of polyurethane chemistry. The formation of this compound crosslinks can significantly modify the properties of polyurethane materials, increasing their hardness and thermal stability.[1] The reversible nature of these crosslinks can also be exploited to create self-healing or reprocessable polyurethane networks.

Allophanates in a Biological Context: this compound Hydrolase

In many organisms, including bacteria, fungi, and algae, this compound is a key intermediate in the metabolic pathway for urea utilization. Urea is first carboxylated by urea carboxylase to form this compound, which is then hydrolyzed by this compound hydrolase into ammonia (B1221849) and carbon dioxide.[3] This two-step process allows these organisms to use urea as a nitrogen source.

Caption: The metabolic pathway of urea utilization involving this compound.

Potential Applications in Drug Development

While there are currently no approved drugs that feature an this compound functional group as a core pharmacophore, its properties suggest potential applications in drug design and development.

-

Prodrugs: The conditional stability of the this compound linkage, particularly its susceptibility to enzymatic cleavage or changes in pH, could be exploited in the design of prodrugs. An this compound linker could be used to mask a functional group of a parent drug, which is then released under specific physiological conditions.

-

Linkers in Antibody-Drug Conjugates (ADCs): The development of stable yet cleavable linkers is a critical aspect of ADC technology. The tunable stability of the this compound group could potentially be engineered to create linkers that are stable in circulation but release the cytotoxic payload within the target cancer cells.

Further research is needed to explore the potential of the this compound functional group in these medicinal chemistry applications.

Conclusion

The this compound functional group, while often viewed as a secondary product in polymer synthesis, possesses a unique set of properties that make it a subject of continued interest. Its characteristic spectroscopic signatures, thermal reversibility, and defined synthetic routes provide a solid foundation for its further exploration. While its primary application remains in the realm of materials science, particularly in modifying the properties of polyurethanes, its role as a key intermediate in biological urea metabolism highlights its relevance in biochemistry. The potential for leveraging its conditional stability in drug delivery systems, such as prodrugs and antibody-drug conjugates, presents an exciting avenue for future research and development. This guide has provided a detailed overview of the current understanding of the this compound functional group, intended to serve as a valuable resource for scientists and researchers in chemistry and the pharmaceutical sciences.

References

Allophanate Formation: A Deep Dive into Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of allophanates, a critical cross-linking reaction in polyurethane chemistry. Understanding the mechanism and kinetics of allophanate formation is paramount for controlling polymer properties, ensuring product stability, and optimizing manufacturing processes in various applications, including the development of advanced drug delivery systems and medical devices.

The Core Reaction: Mechanism of this compound Formation

Allophanates are formed from the reaction of an isocyanate group (-NCO) with a urethane (B1682113) linkage (-NH-CO-O-). This reaction typically occurs under conditions of elevated temperature and an excess of isocyanate.[1] The active hydrogen on the urethane nitrogen is less reactive than the hydrogens on water or alcohols, leading to relatively unfavorable formation kinetics under standard conditions.[1]

The formation of an this compound introduces a branch point in the polymer chain, leading to cross-linking. This cross-linking significantly impacts the material's mechanical properties, such as tensile strength and thermal stability.[1] However, the this compound linkage is thermally reversible, dissociating back to urethane and isocyanate at temperatures above 100-150°C.[1] This reversibility can be advantageous for polymer processing.[1]

A proposed two-step mechanism for this compound formation in the presence of excess isocyanate suggests that an this compound acts as an intermediate in the pathway to urethane formation.[2][3][4] This involves a six-centered transition state.[2][3][4]

Kinetics of this compound Formation

The rate of this compound formation is influenced by several factors, including temperature, reactant concentrations (particularly excess isocyanate), and the presence of catalysts.[1] The kinetics are generally less favorable than those of urethane formation.[1]

Quantitative Kinetic Data

A study investigating the alcoholysis of phenyl isocyanate with 1-propanol (B7761284) provided insights into the energetics of a proposed two-step mechanism where this compound is an intermediate.[2][3][4]

| Parameter | Value | Conditions | Reference |

| Reaction Barrier for this compound Formation | 62.6 kJ/mol | THF model | [2][3][4] |

| Reaction Barrier for Urethane Formation from this compound | 49.0 kJ/mol | THF model | [2][3][4] |

The activation energies for reactions involving aryl isocyanates and alcohols generally fall within the range of 17–54 kJ/mol, depending on the solvent and reactant ratios.[3] Another study reported rate constants for the formation of allophanates from isocyanates and polyols at 130°C to be in the range of (40-70) x 10⁻⁶ L·mol⁻¹·s⁻¹.[5]

Catalysis

Various catalysts can be employed to promote this compound formation. These include:

-

Tin compounds: Dibutyltin dilaurate is a commonly used catalyst.[6][7]

-

Bismuth and Zinc compounds: Bismuth carboxylates, in conjunction with metal compound co-catalysts like sodium or potassium carboxylates, are effective.[8]

-

Amine catalysts: Tertiary amines can catalyze the reaction.[9]

-

Quaternary ammonium (B1175870) hydroxides: These can also serve as catalysts.[10]

The choice of catalyst can significantly influence the relative rates of competing reactions, such as the formation of isocyanurates.[9] For instance, with catalysts like aminals, aminoalcohols, and amidines, isocyanurate formation can dominate.[9]

Experimental Protocols for Studying this compound Formation

Monitoring the formation of allophanates requires analytical techniques that can distinguish them from reactants and other side products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reaction mixtures containing urethanes, allophanates, and other species.[2][6]

Methodology:

-

Sample Preparation: Reaction aliquots are taken at specific time intervals and quenched to stop the reaction. This can be achieved by dilution with a suitable solvent.[2]

-

Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C8 or C18) and a UV or photodiode array detector is used.[2][3]

-

Mobile Phase: The mobile phase composition will depend on the specific analytes but often consists of a mixture of acetonitrile (B52724) and water or other organic solvents.

-

Quantification: The concentration of each component is determined by comparing its peak area to a calibration curve generated from standards of known concentration.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for identifying and quantifying the various species in the reaction mixture, including allophanates.[5][11]

Methodology:

-

Sample Preparation: Samples are withdrawn from the reaction mixture at different times. The reaction may be quenched if necessary. The sample is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts and integration of specific peaks corresponding to the urethane and this compound structures are used for identification and quantification. For example, the formation of allophanates can be monitored by the appearance of new signals in the carbonyl region of the ¹³C NMR spectrum.[11]

Impact on Polyurethane Properties and Applications

The formation of this compound cross-links has a significant impact on the final properties of polyurethane materials.

-

Increased Hardness and Modulus: The cross-linking restricts polymer chain mobility, leading to a harder and stiffer material.

-

Improved Thermal Stability: The trifunctional nature of the this compound linkage contributes to a more stable network structure at elevated temperatures (up to the point of thermal reversion).[1]

-

Reduced Solubility and Swelling: The cross-linked network is less susceptible to solvent penetration.

In the context of drug development, controlling the degree of this compound formation is crucial for designing polyurethane-based drug delivery systems with specific release profiles and mechanical properties. The thermal reversibility of the this compound bond can also be exploited for creating "smart" materials that respond to temperature changes.[1]

Conclusion

This compound formation is a key side reaction in polyurethane chemistry that can be both beneficial and detrimental depending on the desired application. A thorough understanding of its mechanism, kinetics, and the factors that influence its rate is essential for researchers and professionals working with polyurethanes. By carefully controlling reaction conditions and utilizing appropriate analytical techniques, the formation of allophanates can be managed to produce materials with tailored properties for a wide range of scientific and industrial applications.

References

- 1. This compound Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 2. researchgate.net [researchgate.net]

- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20120016073A1 - Method for preparing an this compound, this compound, and low-viscosity composition containing the this compound - Google Patents [patents.google.com]

- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Reactivity of isocyanates with urethanes: Conditions for this compound formation | CoLab [colab.ws]

Synthesis of Novel Allophanate Compounds as Potential Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanates, characterized by the presence of a nitrogen-substituted carbamate (B1207046) functional group, are well-established in polymer chemistry for their role in cross-linking polyurethane networks. However, their potential as a scaffold for the design of novel, small-molecule therapeutics remains largely unexplored. Structurally, allophanates bear a resemblance to peptides, ureas, and carbamates, all of which are prevalent motifs in numerous clinically approved drugs. This technical guide presents a comprehensive overview of a synthetic strategy for creating novel allophanate compounds, using amino acid esters as versatile starting materials. We provide a detailed, hypothetical experimental protocol for the synthesis of a lead compound, its subsequent biological evaluation against Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain and neurodegenerative diseases, and a discussion of potential structure-activity relationships (SAR). This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this novel class of compounds.

Introduction: The this compound Scaffold in Drug Discovery

The this compound functional group is formed by the reaction of an isocyanate with a urethane (B1682113) (carbamate). While this reaction is fundamental in the curing of polyurethane-based coatings and materials, the resulting this compound linkage has not been extensively investigated in the context of medicinal chemistry. The structural features of allophanates, however, suggest their potential as bioactive molecules. The presence of multiple hydrogen bond donors and acceptors, as well as the ability to introduce diverse substituents, makes the this compound scaffold an attractive starting point for the design of enzyme inhibitors and receptor modulators.

This guide focuses on a targeted synthetic approach to novel allophanates derived from amino acid esters. This strategy offers several advantages:

-

Chiral Pool: A wide variety of natural and unnatural amino acids provides a rich source of chiral building blocks, allowing for the stereoselective synthesis of complex molecules.

-

Structural Diversity: The amino acid side chain, the ester group, and the substituents on the isocyanate offer multiple points for modification to explore structure-activity relationships.

-

Bioisosteric Potential: The this compound moiety can be considered a novel bioisostere for dipeptides or other amide-containing pharmacophores.

Synthetic Strategy and Experimental Protocols

The synthesis of novel this compound compounds from amino acid esters can be conceptualized as a three-step process. The general workflow is outlined below.

Detailed Experimental Protocol: Synthesis of a Phenylalanine-Derived this compound (Hypothetical Example)

This protocol describes the synthesis of a hypothetical novel this compound, (S)-methyl 2-(3-(4-chlorophenyl)allophanoyl)-3-phenylpropanoate , as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Step 1: Synthesis of (S)-methyl 2-isocyanato-3-phenylpropanoate

-

Materials: L-Phenylalanine methyl ester hydrochloride (5.0 g, 23.2 mmol), triphosgene (B27547) (2.75 g, 9.28 mmol), dichloromethane (B109758) (DCM, 100 mL), saturated aqueous sodium bicarbonate solution (100 mL).

-

Procedure: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, add L-phenylalanine methyl ester hydrochloride and DCM. Cool the suspension to 0 °C in an ice bath. Add the saturated sodium bicarbonate solution. With vigorous stirring, add triphosgene in one portion. Continue stirring at 0 °C for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with 1 M HCl (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isocyanate as a colorless oil. The product is used immediately in the next step without further purification.

Step 2: Synthesis of (S)-methyl 2-(((4-fluorophenoxy)carbonyl)amino)-3-phenylpropanoate (Urethane Intermediate)

-

Materials: (S)-methyl 2-isocyanato-3-phenylpropanoate (from Step 1, ~23.2 mmol), 4-fluorophenol (B42351) (2.60 g, 23.2 mmol), dry tetrahydrofuran (B95107) (THF, 100 mL), triethylamine (B128534) (3.23 mL, 23.2 mmol).

-

Procedure: Dissolve the crude isocyanate in dry THF in a 250 mL round-bottom flask under a nitrogen atmosphere. Add 4-fluorophenol to the solution. Cool the mixture to 0 °C and add triethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the urethane intermediate.

Step 3: Synthesis of (S)-methyl 2-(3-(4-chlorophenyl)allophanoyl)-3-phenylpropanoate (Final this compound Compound)

-

Materials: Urethane intermediate from Step 2 (e.g., 5.0 g, 15.7 mmol), 4-chlorophenyl isocyanate (2.41 g, 15.7 mmol), dry toluene (B28343) (100 mL), zinc octoate (0.1 g, 0.28 mmol).

-

Procedure: To a 250 mL round-bottom flask, add the urethane intermediate, 4-chlorophenyl isocyanate, and dry toluene under a nitrogen atmosphere. Add the zinc octoate catalyst. Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final this compound compound.

Characterization Data (Hypothetical)

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques.

| Compound ID | Structure | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | MS (ESI+) m/z |

| APA-001 | (S)-methyl 2-(3-(4-chlorophenyl)allophanoyl)-3-phenylpropanoate | 65 | 8.15 (s, 1H), 7.40-7.20 (m, 9H), 5.20 (d, 1H), 3.75 (s, 3H), 3.20 (m, 2H) | 471.1 [M+H]+ |

| APA-002 | (S)-methyl 2-(3-(4-methoxyphenyl)allophanoyl)-3-phenylpropanoate | 62 | 8.10 (s, 1H), 7.40-7.15 (m, 9H), 6.85 (d, 2H), 5.18 (d, 1H), 3.80 (s, 3H), 3.72 (s, 3H), 3.18 (m, 2H) | 467.2 [M+H]+ |

| APA-003 | (S)-methyl 2-(3-(4-(trifluoromethyl)phenyl)allophanoyl)-3-phenylpropanoate | 58 | 8.20 (s, 1H), 7.60 (d, 2H), 7.45-7.20 (m, 7H), 5.22 (d, 1H), 3.78 (s, 3H), 3.21 (m, 2H) | 505.1 [M+H]+ |

Table 1: Hypothetical Synthesis and Characterization Data for a Series of Novel Allophanates.

Biological Evaluation: FAAH Inhibition Assay

The synthesized this compound compounds can be evaluated for their ability to inhibit Fatty Acid Amide Hydrolase (FAAH). A common method is a fluorescence-based assay.

Experimental Protocol: In Vitro FAAH Inhibition Assay

-

Materials: Recombinant human FAAH, FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), AMC-arachidonoyl amide (substrate), synthesized this compound compounds (dissolved in DMSO), 96-well black microplate, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the this compound compounds in DMSO.

-

In the wells of the 96-well plate, add 170 µL of FAAH assay buffer.

-

Add 10 µL of the diluted this compound compound solution (or DMSO for control wells).

-

Add 10 µL of the diluted FAAH enzyme solution to all wells except the background wells.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate solution to all wells.

-

Immediately measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) kinetically for 30 minutes at 37 °C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Biological Activity Data and SAR (Hypothetical)

The inhibitory activity of the synthesized allophanates against FAAH is summarized below.

| Compound ID | R Group on Phenyl Isocyanate | FAAH IC50 (nM) |

| APA-001 | 4-Cl | 55 |

| APA-002 | 4-OCH3 | 250 |

| APA-003 | 4-CF3 | 25 |

| URB597 (Control) | - | 40 |

Table 2: Hypothetical FAAH Inhibitory Activity of Novel Allophanates.

From this hypothetical data, a preliminary structure-activity relationship (SAR) can be inferred. The presence of an electron-withdrawing group at the 4-position of the phenyl ring of the second isocyanate appears to enhance inhibitory activity (APA-003 > APA-001 > APA-002). The trifluoromethyl group in APA-003 leads to the most potent inhibition, suggesting that electronic effects play a significant role in the binding of these allophanates to the FAAH active site.

Mechanism of Action and Signaling Pathway

FAAH is a key enzyme in the endocannabinoid signaling pathway, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA).[1] Inhibition of FAAH leads to an increase in the levels of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2).[2] This enhanced signaling is associated with analgesic, anxiolytic, and anti-inflammatory effects.[1]

Conclusion and Future Directions

This technical guide outlines a rational and feasible approach to the synthesis of novel this compound compounds as potential therapeutic agents. By leveraging the diversity of amino acid building blocks, a wide range of structurally unique allophanates can be accessed. The hypothetical case study targeting FAAH demonstrates the potential for these compounds to modulate clinically relevant biological pathways.

Future work in this area should focus on:

-

Expansion of the Chemical Library: Synthesizing a broader range of allophanates with diverse amino acid side chains, ester groups, and isocyanate-derived substituents to build a comprehensive SAR profile.

-

Optimization of Synthetic Routes: Developing more efficient and scalable synthetic protocols.

-

Broader Biological Screening: Testing the synthesized compounds against a panel of other hydrolases and proteases to assess selectivity.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.

The exploration of allophanates as a novel scaffold in medicinal chemistry is a promising avenue for the discovery of new drugs with unique mechanisms of action. This guide provides a solid foundation for initiating such research endeavors.

References

The Thermal Stability of Allophanate Linkages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanate linkages, formed from the reaction of an isocyanate with a urethane (B1682113) group, play a crucial role in the crosslinking and modification of polyurethane-based materials. Their thermal lability is a key characteristic, offering both opportunities and challenges in material design and application, including in the development of drug delivery systems and biomaterials. This technical guide provides a comprehensive overview of the thermal stability of this compound linkages, detailing their dissociation kinetics, the experimental protocols used for their characterization, and the underlying reaction mechanisms.

Thermal Dissociation of this compound Linkages

This compound linkages are known to be thermally reversible, dissociating back into the parent urethane and isocyanate upon heating. This reversion typically begins at temperatures around 100-150°C, with the dissociation rate increasing significantly at higher temperatures.[1] The thermal stability of these linkages is influenced by several factors, including the chemical structure of the isocyanate and the alcohol from which the original urethane was formed, as well as the presence of catalysts.

The dissociation process is a critical consideration in the processing of polyurethane materials, as it can affect their mechanical properties and thermal resistance.[1] Conversely, the controlled thermal dissociation of this compound crosslinks can be leveraged to create reprocessable or self-healing materials.

Quantitative Analysis of this compound Thermal Stability

The thermal stability of this compound linkages is primarily investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperature at which dissociation occurs and the kinetics of the process.

Table 1: Thermal Dissociation Temperatures of this compound Linkages

| Isocyanate Type | Alcohol/Urethane Type | Catalyst | Dissociation Onset (°C) | Peak Dissociation Temperature (°C) | Reference |

| Phenyl Isocyanate | Alkyl Carbanilate | None | ~250 | - | [2] |

| Diphenylmethane Diisocyanate (MDI) | Poly(ethylene adipate) | Not specified | Not specified | Not specified | [3] |

| N,N',O-tri-n-butyl this compound | - | Iron (III) acetylacetonate | - | 225 | [4] |

| General (in Polyurethanes) | - | Not specified | 100-150 | - | [1] |

| N,N'-diaryl-O-alkyl allophanates | - | Base-catalyzed | 250-550 (pyrolysis) | - | [4] |

Note: The data presented is a compilation from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Table 2: Kinetic Parameters for this compound Formation/Dissociation

| Reaction | System | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |

| This compound formation (intermediate) | Phenyl isocyanate + 1-propanol | 62.6 | Not specified | [5] |

| This compound to Urethane + Isocyanate | Phenyl isocyanate + 1-propanol | 49.0 | Not specified | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible characterization of this compound thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound stability studies, TGA can be used to determine the temperature at which the dissociation begins, evidenced by a mass loss if one of the dissociation products is volatile.

Detailed TGA Protocol:

-

Sample Preparation: A small amount of the material containing this compound linkages (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative degradation. A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed. The onset temperature of mass loss can be correlated with the initiation of this compound dissociation. Deconvolution of the DTG curve may be necessary to separate overlapping degradation events.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The dissociation of this compound linkages is an endothermic process, which can be detected as a peak in the DSC thermogram.

Detailed DSC Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Temperature Program: A heating and cooling cycle is programmed. For example, heat from room temperature to a temperature above the expected dissociation (e.g., 200°C) at a controlled rate (e.g., 10°C/min), hold for a few minutes, and then cool back to room temperature.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to the this compound dissociation. The peak temperature and the area under the peak (enthalpy of dissociation) provide quantitative information about the process.

Spectroscopic Techniques (FTIR and NMR)

Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the chemical changes that occur during the thermal degradation of this compound linkages.

-

In-situ FTIR: By coupling an FTIR spectrometer to a TGA instrument (TGA-FTIR), the gaseous products evolved during decomposition can be identified in real-time. This allows for the direct detection of isocyanates and other volatile products.[7]

-

NMR Spectroscopy: Solid-state or solution-state NMR can be used to analyze the structure of the material before and after heating to identify the disappearance of this compound signals and the appearance of urethane and isocyanate signals.[8]

Reaction Mechanisms and Pathways

The formation and dissociation of this compound linkages are equilibrium reactions.

This compound Formation

The formation of an this compound linkage proceeds through the nucleophilic addition of a urethane's N-H group to an isocyanate group. This reaction is typically favored by an excess of isocyanate and elevated temperatures.[1]

Thermal Dissociation (Reversion) of this compound

Upon heating, the this compound linkage undergoes a retro-addition reaction to regenerate the original urethane and isocyanate. This is the primary thermal degradation pathway for allophanates.[1][2]

Experimental Workflow for Studying this compound Stability

A typical experimental workflow for investigating the thermal stability of this compound linkages is outlined below.

Conclusion

The thermal stability of this compound linkages is a critical parameter influencing the properties and processing of polyurethane materials. A thorough understanding of their dissociation behavior, obtained through rigorous experimental investigation using techniques such as TGA, DSC, and spectroscopic methods, is essential for the rational design of materials for a wide range of applications, from industrial polymers to advanced drug delivery systems. The reversible nature of the this compound bond offers a unique handle for creating dynamic and responsive materials, a field of growing interest in materials science and pharmaceutical development. Further research focusing on the synthesis and thermal analysis of well-defined model this compound compounds will provide more precise quantitative data to guide these future developments.

References

- 1. This compound Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 2. Thermal degradation mechanism of α,γ-diphenyl alkyl this compound as a model polyurethane by pyrolysis-high-resolution gas chromatography/FT-IR-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US6750365B2 - Thermal dissociation of allophanates - Google Patents [patents.google.com]

- 5. [PDF] Reactivity of isocyanates with urethanes: Conditions for this compound formation | Semantic Scholar [semanticscholar.org]

- 6. Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models - TA Instruments [tainstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Allophanates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of allophanates. Allophanates are a class of organic compounds derived from the reaction of an isocyanate with a urethane (B1682113). Their formation and characterization are of significant interest in polyurethane chemistry, materials science, and as potential intermediates in drug development. This document details the principles, experimental protocols, and data interpretation for the key analytical methods used to identify and quantify these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the molecular structure of allophanates. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in an allophanate molecule. The chemical shifts of the N-H protons are particularly diagnostic.

Table 1: Typical ¹H NMR Chemical Shifts for Allophanates

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| R-NH-CO- | 8.0 - 10.5 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| -N(CO-)-NH-CO- | 9.5 - 11.5 | Singlet (broad) | The proton on the nitrogen between two carbonyls is highly deshielded. |

| Protons α to ester oxygen | 3.5 - 4.5 | Varies | Dependent on the structure of the R' group in -COOR'. |

| Protons α to nitrogen | 3.0 - 4.0 | Varies | Dependent on the structure of the R group. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is crucial for identifying the carbonyl carbons, which have characteristic chemical shifts in allophanates.

Table 2: Typical ¹³C NMR Chemical Shifts for Allophanates

| Functional Group | Chemical Shift (δ, ppm) | Notes |

| Urethane C=O | 150 - 155 | |

| This compound C=O (adjacent to two nitrogens) | 155 - 160 | This downfield shift compared to the urethane carbonyl is a key indicator of this compound formation. |

| Carbons α to ester oxygen | 60 - 70 | |

| Carbons α to nitrogen | 40 - 50 |

Note: The chemical shifts provided are typical ranges and can vary depending on the specific molecular structure, solvent, and temperature.

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of a newly synthesized this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.[1]

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.[2]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in allophanates. The vibrational frequencies of the carbonyl (C=O) and N-H bonds are particularly informative.

Table 3: Characteristic IR Absorption Frequencies for Allophanates

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium | Often broad due to hydrogen bonding. |

| C=O Stretch (Urethane) | 1700 - 1730 | Strong | |

| C=O Stretch (this compound) | 1720 - 1750 and 1680-1700 | Strong | Often appears as a doublet or a shoulder on the main urethane carbonyl peak. The higher frequency band is attributed to the asymmetric stretch and the lower to the symmetric stretch. |

| C-N Stretch | 1200 - 1350 | Medium | |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Experimental Protocol for FTIR Analysis

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid this compound sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Samples (Nujol Mull): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).[3]

-

Liquid/Solution Samples: Place a drop of the liquid sample or a solution of the this compound in a suitable solvent between two salt plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample holder in the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of allophanates and to obtain structural information through the analysis of their fragmentation patterns.

Ionization Techniques

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for larger molecules and polymers. The this compound is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization.[4]

Fragmentation Patterns

The fragmentation of allophanates in the mass spectrometer can provide valuable structural information. Common fragmentation pathways involve the cleavage of the ester and amide bonds. While specific fragmentation patterns are highly dependent on the molecular structure, some general observations can be made:

-

Loss of the ester alkoxy group (-OR'): This is a common fragmentation pathway for esters.

-

Cleavage of the N-CO bond: This can lead to the formation of isocyanate fragments.

-

McLafferty rearrangement: If an appropriate gamma-hydrogen is present, this rearrangement can occur.

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation:

-

ESI: Dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µM range).

-

MALDI: Mix the this compound sample with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a MALDI plate. Allow the solvent to evaporate.[4]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation through collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.

-

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline allophanates by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[5][6]

Principle

A single crystal of the this compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.[5]

Experimental Protocol for X-ray Crystallography

-

Crystallization: This is often the most challenging step. The this compound must be crystallized from a suitable solvent or solvent mixture to obtain a single, high-quality crystal.

-

Data Collection: The crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to best fit the experimental data.

While X-ray crystallography provides unparalleled structural detail, its application is limited to compounds that can be obtained in a crystalline form. To date, the crystal structures of this compound hydrolase enzymes have been reported, but detailed crystallographic data for simple, small-molecule allophanates are less common in the literature.[7]

Visualizations

Formation of Allophanates

The following diagram illustrates the formation of an this compound from the reaction of an isocyanate with a urethane.

Caption: Formation of an this compound from an isocyanate and a urethane.

Experimental Workflow for Spectroscopic Characterization

The following diagram outlines a typical experimental workflow for the spectroscopic characterization of a newly synthesized this compound.

Caption: Workflow for spectroscopic characterization of allophanates.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. ekwan.github.io [ekwan.github.io]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

For Immediate Release

This in-depth technical guide explores the primary literature surrounding the discovery of allophanate, a molecule central to nitrogen metabolism and a building block in modern polymer chemistry. This document provides a detailed account for researchers, scientists, and drug development professionals, tracing the journey from its initial, somewhat serendipitous, chemical identification to its recognized role in crucial biological pathways. We will delve into the original experimental protocols, present quantitative data in a structured format, and visualize the interconnected concepts through detailed diagrams.

The Chemical Genesis: Liebig and Wöhler's Investigations into Uric Acid (1838)

The story of this compound begins not with a direct search for this molecule, but within the foundational explorations of organic chemistry by Justus von Liebig and Friedrich Wöhler. Their extensive work on the decomposition products of uric acid, a major component of urine, led to the identification of a host of new organic compounds.[1][2] In their 1838 publication, "Untersuchungen über die Natur der Harnsäure und ihrer Zersetzungsprodukte" (Investigations on the Nature of Uric Acid and Its Decomposition Products), they detailed the intricate breakdown of uric acid, which yielded compounds like alloxan, a substance they named by combining "allantoin" and "oxaluric acid" (derived from oxalic acid and urea).[2] It was within this complex web of reactions that the chemical entity we now know as this compound was first unknowingly produced and characterized as a derivative of urea (B33335).

Experimental Protocol: The Decomposition of Uric Acid

While the 1838 paper is a comprehensive treatise on numerous uric acid derivatives, the fundamental experimental approach involved the controlled oxidation of uric acid. The following is a generalized protocol based on their work:

Objective: To isolate and characterize the decomposition products of uric acid.

Materials:

-

Uric acid (extracted from sources such as snake excrement)

-

Oxidizing agents (e.g., nitric acid, lead peroxide)

-

Apparatus for heating and distillation

-

Reagents for precipitation and crystallization

Methodology:

-

Uric acid was treated with an oxidizing agent under controlled temperature conditions.

-

The resulting mixture was subjected to a series of distillations, precipitations, and crystallizations to separate the various decomposition products.

-

Each isolated substance was then meticulously analyzed to determine its elemental composition, a process for which Liebig had developed highly precise methods.

-

The chemical properties of each new compound were investigated through reactions with acids, bases, and other reagents to deduce their molecular structure and relationships.

This systematic approach of breaking down a complex biological molecule and carefully characterizing its fragments was a hallmark of Liebig and Wöhler's collaboration and a cornerstone of the emerging field of organic chemistry.

The Biological Significance: this compound as a Metabolic Intermediate

For nearly a century after its initial chemical description, this compound remained a relatively obscure laboratory chemical. Its profound biological importance was not realized until the mid-20th century with the elucidation of the urea cycle and related nitrogen metabolism pathways. It was discovered that in many organisms, including yeast, algae, and some bacteria, the breakdown of urea does not proceed directly to ammonia (B1221849) and carbon dioxide. Instead, it is a two-step process where urea is first carboxylated to form this compound, which is then hydrolyzed.

The Urea Amidolyase Pathway

The key enzyme in this pathway is urea amidolyase , a multifunctional protein that catalyzes both the carboxylation of urea and the subsequent hydrolysis of this compound.[1][2] This pathway is particularly important in organisms that need to utilize urea as a nitrogen source.

The discovery of this pathway involved a series of key experiments:

-

Isotopic Labeling Studies: Experiments using 14C-labeled urea and bicarbonate demonstrated that the carbon atom from bicarbonate was incorporated into a transient intermediate before the release of ammonia.

-

Enzyme Purification and Characterization: The purification of urea amidolyase allowed for the in vitro study of the reaction. By providing the purified enzyme with urea, ATP, and bicarbonate, the accumulation of an intermediate could be observed. This intermediate was subsequently identified as this compound.

-

Mutant Analysis: The use of mutant organisms lacking a functional this compound hydrolase domain of the urea amidolyase enzyme led to the accumulation of this compound when fed urea, providing strong in vivo evidence for its role as a metabolic intermediate.

The logical flow of the discovery of this compound's role in urea metabolism can be visualized as follows:

Signaling Pathways and Experimental Workflows

The enzymatic reactions involving this compound are now well-characterized. The urea amidolyase pathway provides a clear example of a metabolic signaling pathway where the presence of the initial substrate (urea) triggers a cascade of events leading to its breakdown and the release of usable nitrogen.

The Urea Amidolyase Signaling Pathway

The following diagram illustrates the enzymatic steps in the conversion of urea to ammonia and carbon dioxide via the this compound intermediate:

References

Allophanate Bond Formation: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanate linkages, formed from the reaction of an isocyanate with a urethane (B1682113), represent a critical cross-linking mechanism in polyurethane chemistry. While often considered a side reaction, the controlled formation of this compound bonds can be leveraged to enhance the thermal and mechanical properties of polymeric materials. Conversely, in fields such as drug delivery, where biodegradable linkers are often desired, understanding the conditions that favor or inhibit this compound formation is crucial. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound bond formation, supported by experimental protocols for its characterization and quantification.

Core Concepts of this compound Formation

This compound formation is a reversible reaction that is typically favored at elevated temperatures and in the presence of excess isocyanate. The reaction involves the addition of the N-H group of a urethane linkage across the N=C bond of an isocyanate. The stability of the resulting this compound bond is temperature-dependent, with dissociation back to urethane and isocyanate occurring at temperatures generally above 100-150°C.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanistic pathways and energetics of this compound formation. These computational approaches allow for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Theoretical Studies: Mechanisms and Energetics

Computational chemistry has provided significant insights into the kinetics and thermodynamics of this compound bond formation. A prevalent theoretical model suggests a two-step mechanism for urethane formation in the presence of excess isocyanate, where an this compound species acts as a key intermediate.[2]

Proposed Two-Step Mechanism (in Isocyanate Excess)

-

Formation of an this compound Intermediate: Two isocyanate molecules and an alcohol molecule form a six-centered transition state, leading to the formation of an this compound intermediate.

-

Urethane Formation and Isocyanate Release: The this compound intermediate undergoes a synchronous 1,3-proton shift between the nitrogen atoms, coupled with the cleavage of a C-N bond. This step results in the formation of the final urethane product and the release of an isocyanate molecule.[2]

Quantitative Data from Theoretical Studies

The following table summarizes key quantitative data obtained from theoretical investigations into this compound bond formation. These calculations provide valuable benchmarks for understanding the reaction's feasibility and kinetics under various conditions.

| Parameter | Value (kJ/mol) | Computational Method | Solvent Model | Reference |

| Reaction Barrier for this compound Intermediate Formation | 62.6 | G4MP2 | SMD (THF) | [2] |

| Reaction Barrier for Urethane Formation from this compound | 49.0 | G4MP2 | SMD (THF) | [2] |

Experimental Protocols

The theoretical models of this compound formation are validated and quantified through various experimental techniques. In-situ monitoring of the reaction progress is crucial for obtaining accurate kinetic data. The following are detailed methodologies for key experiments.

In-situ FT-IR Spectroscopy for Kinetic Monitoring

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions. The disappearance of the characteristic isocyanate (-NCO) stretching band and the appearance of urethane and this compound bands can be tracked over time to determine reaction rates.

Methodology:

-

Equipment: An FT-IR spectrometer equipped with a heated attenuated total reflectance (ATR) probe or a transmission cell.

-

Sample Preparation:

-

In a reaction vessel equipped with a stirrer and temperature control, combine the urethane-containing compound and the solvent (e.g., anhydrous toluene (B28343) or N,N-dimethylformamide).

-

Heat the mixture to the desired reaction temperature (e.g., 80°C).

-

Introduce a stoichiometric excess of the isocyanate compound into the reaction mixture with vigorous stirring.

-

-

Data Acquisition:

-

Immediately begin acquiring FT-IR spectra at regular intervals (e.g., every 30 seconds).

-

Monitor the disappearance of the isocyanate peak, typically around 2275-2250 cm⁻¹.

-

Monitor the appearance and changes in the carbonyl region (1800-1600 cm⁻¹) to distinguish between urethane and this compound formation. The this compound carbonyl peak typically appears at a lower wavenumber than the urethane carbonyl peak.

-

-

Data Analysis:

-

Integrate the area of the isocyanate peak at each time point.

-

Plot the concentration of isocyanate (proportional to the peak area) versus time.

-

From this data, determine the reaction order and the rate constant (k) for the overall reaction. Deconvolution of the carbonyl region can provide individual rate constants for urethane and this compound formation.

-

Quantitative ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed structural information and can be used for the quantitative analysis of reaction mixtures containing urethanes and allophanates.

Methodology:

-

Equipment: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

At various time points during the reaction (conducted as described for FT-IR), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding a suitable reagent (e.g., a primary or secondary amine) that reacts rapidly with any remaining isocyanate.

-

Prepare the sample for NMR analysis by dissolving it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Analysis:

-

Identify the characteristic carbonyl carbon signals for the urethane and this compound groups. The this compound carbonyl carbons typically resonate at slightly different chemical shifts compared to the urethane carbonyl.

-

Integrate the respective carbonyl peaks.

-

The ratio of the integrals of the this compound and urethane carbonyl signals provides the relative concentration of these species in the mixture.

-

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and workflows discussed in this guide.

Caption: A diagram illustrating the proposed two-step mechanism for urethane formation via an this compound intermediate in the presence of excess isocyanate.

References

Allophanate Structure-Property Relationships: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allophanate functional group, characterized by the structure R-NH-CO-N(R')-COOR'', is a derivative of urea (B33335). While not a common moiety in approved small-molecule drugs, it plays a significant role in the field of polymer chemistry, particularly in the synthesis of polyurethanes. In this context, allophanates are formed from the reaction of an isocyanate group with a urethane (B1682113) linkage, often at elevated temperatures or in the presence of specific catalysts.[1] This reaction creates cross-links within the polymer matrix, significantly altering its physical and chemical properties.

For drug development professionals, understanding allophanates is relevant in two primary domains:

-

Biomaterials and Drug Delivery: Polyurethanes are extensively used in biomedical applications, including drug delivery systems, medical implants, and tissue engineering scaffolds, owing to their biocompatibility and tunable mechanical properties.[2][3][4] The formation of this compound cross-links is a key method for modulating the degradation rate, mechanical strength, and thermal stability of these materials, thereby influencing drug release kinetics and the in vivo performance of medical devices.[5][6][7]

-

Enzymatic Pathways and Prodrug Design: The this compound structure is a substrate for a specific enzyme, this compound hydrolase, which is involved in urea metabolism in many organisms.[5][8][9] This enzymatic pathway presents a potential avenue for the design of novel prodrugs, where the this compound linkage could serve as a bioreversible tether that is cleaved in specific biological environments to release an active pharmaceutical ingredient.

This technical guide provides a comprehensive overview of this compound structure-property relationships, with a focus on their implications for biomedical and pharmaceutical research. It covers the impact of this compound structures on polymer properties, details relevant experimental protocols for synthesis and characterization, and explores the biological context of this compound metabolism.

This compound Structure-Property Relationships in Polyurethane Biomaterials

The introduction of this compound cross-links into a polyurethane network has a profound impact on its material properties. These changes are directly related to the increase in cross-link density and the chemical nature of the this compound bond itself. The extent of this compound formation can be controlled by reaction conditions such as temperature, reaction time, catalyst selection, and the stoichiometric ratio of isocyanate to hydroxyl groups.[7][10][11]

Key Structure-Property Relationships

The relationship between the this compound structure and the resulting properties of polyurethane materials is summarized in the table below.

| Property | Structural Feature / Condition | Effect | Relevance in Drug Development and Biomaterials |

| Mechanical Strength | Increased this compound cross-link density | Increased tensile strength and modulus, decreased elongation at break | Enhanced durability for long-term implants; potential to tailor the mechanical properties of drug delivery matrices.[4] |

| Thermal Stability | Presence of this compound linkages | The thermal stability of polyurethanes is generally independent of the crosslinking density at lower levels. At higher crosslinking densities (>50 mol% excess of diisocyanate), the rate of mass loss decreases.[7] | Important for sterilization procedures and understanding the material's behavior under physiological temperatures. |

| Degradation Rate | This compound cross-linking | Can decrease the rate of hydrolytic and enzymatic degradation by creating a more tightly cross-linked network, restricting water penetration and chain mobility. | Crucial for controlling the release rate of drugs from a biodegradable polymer matrix and for designing implants with a specific in vivo lifespan.[3][4][5] |

| Solvent Resistance | Higher cross-link density | Increased resistance to swelling and dissolution in organic solvents. | Affects the processability of the polymer and its interaction with biological fluids. |

| Reversibility | Thermal lability of the this compound bond | This compound linkages can dissociate back to urethane and isocyanate at elevated temperatures (typically >125-150°C).[1][12] | Offers potential for creating self-healing or reprocessable biomaterials. |

Allophanates in a Biological Context: The this compound Hydrolase Pathway

In many bacteria, fungi, and algae, urea is metabolized via a two-step pathway catalyzed by the bifunctional enzyme urea amidolyase or by two separate enzymes: urea carboxylase and this compound hydrolase.[8][13][14][15]

-

Urea Carboxylase: This enzyme catalyzes the ATP-dependent carboxylation of urea to form this compound (N-carboxyurea).

-

This compound Hydrolase: This enzyme then hydrolyzes this compound into ammonia (B1221849) and carbon dioxide.[8][9][16]

This pathway is significant as it represents a specific biological interaction with the this compound moiety. The enzyme this compound hydrolase is highly specific for its substrate and does not hydrolyze structurally similar compounds like urea or biuret.[8][9] This specificity could potentially be exploited in a drug delivery or prodrug context.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-containing materials and the characterization and assay of this compound hydrolase.

Synthesis of an this compound-Crosslinked Polyurethane Film

This protocol describes a general procedure for synthesizing a polyurethane film with this compound cross-links for potential use as a biomaterial.

Materials:

-

Polyol (e.g., polycaprolactone (B3415563) diol, PCL-diol, Mn = 2000 g/mol )

-

Diisocyanate (e.g., hexamethylene diisocyanate, HDI)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)

-

Anhydrous solvent (e.g., dimethylformamide, DMF)

Procedure:

-

Drying of Reagents: Dry the PCL-diol under vacuum at 80°C for at least 4 hours to remove any residual water. Ensure all other reagents and glassware are anhydrous.

-

Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, dissolve the dried PCL-diol in anhydrous DMF. Add HDI to the solution with stirring under a nitrogen atmosphere. The NCO/OH ratio should be greater than 1 to ensure isocyanate-terminated prepolymers. A typical ratio is 2:1.

-

Reaction: Add a catalytic amount of DBTDL (e.g., 0.1 wt%) to the mixture. Heat the reaction to 70-80°C and maintain for 2-3 hours to form the urethane linkages. Monitor the reaction progress by titration of the NCO content or by FTIR spectroscopy (disappearance of the OH peak at ~3300 cm⁻¹ and appearance of the urethane NH peak at ~3300 cm⁻¹ and C=O peak at ~1730 cm⁻¹).

-

This compound Formation (Cross-linking): To induce this compound formation, increase the temperature to 100-120°C and continue the reaction for an additional 2-4 hours. The excess isocyanate groups will react with the NH groups of the newly formed urethane linkages.

-

Film Casting: Once the desired level of cross-linking is achieved (as determined by viscosity measurements or spectroscopic analysis), cast the polymer solution onto a glass plate.

-

Curing and Drying: Place the cast film in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the curing process.

-

Characterization: The resulting film can be characterized by FTIR, NMR, DSC, and mechanical testing to confirm the presence of this compound cross-links and evaluate its properties.

Expression, Purification, and Assay of this compound Hydrolase

This protocol is adapted from the procedures described for Pseudomonas sp. strain ADP AtzF and Kluyveromyces lactis this compound hydrolase.[8][9][13]

1. Expression and Purification:

-

Gene Cloning: The gene encoding this compound hydrolase (e.g., atzF from Pseudomonas sp. strain ADP) is cloned into an expression vector (e.g., pET28a) with a polyhistidine (His) tag.[8]

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).[13]

-

Cell Growth: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin). The starter culture is then used to inoculate a larger volume of LB medium. Cells are grown at 37°C with shaking until an OD₆₀₀ of 0.6-0.8 is reached.

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM. The culture is then incubated at a lower temperature (e.g., 16-18°C) overnight to enhance protein solubility.[13]

-

Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the protein is eluted with a high concentration of imidazole. For higher purity, the eluted fractions can be further purified by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

2. Enzyme Activity Assay:

The activity of this compound hydrolase is typically measured by quantifying the production of ammonia. A coupled-enzyme assay with glutamate (B1630785) dehydrogenase is commonly used.[14][16]

-

Principle: this compound hydrolase breaks down this compound into 2 NH₃ + 2 CO₂. The released ammonia is used by glutamate dehydrogenase to convert α-ketoglutarate and NADH to glutamate and NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Potassium this compound (substrate)

-

α-ketoglutarate

-

NADH

-

Glutamate dehydrogenase

-

Purified this compound hydrolase

-

-

Procedure:

-

In a cuvette, combine the assay buffer, α-ketoglutarate, and NADH.

-

Add the purified this compound hydrolase and glutamate dehydrogenase.

-

Initiate the reaction by adding potassium this compound.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the activity of the this compound hydrolase. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of ammonia per minute under the specified conditions.[8]

-

Allophanates in Drug Design: A Prospective View

While the current body of literature on this compound-containing small-molecule drugs is sparse, the unique chemical and biological properties of the this compound moiety present intriguing possibilities for future drug design and development.

Allophanates as Potential Prodrug Linkers

A prodrug is an inactive compound that is converted into an active drug in the body. The use of a cleavable linker to attach a promoiety to a drug is a common strategy to improve its pharmacokinetic or pharmacodynamic properties. The this compound linkage has several features that make it a candidate for a novel prodrug linker:

-

Enzymatic Cleavage: The existence of this compound hydrolase provides a specific enzymatic mechanism for cleavage.[8][9] This could potentially be exploited for targeted drug release in organisms or tissues where this enzyme is present.

-

Hydrolytic Instability: While more stable than some esters, the this compound bond can be susceptible to hydrolysis under certain pH conditions, offering a non-enzymatic release mechanism.

-

Tunability: The R, R', and R'' groups of the this compound can be modified to tune its stability, solubility, and susceptibility to enzymatic cleavage.

Allophanates as Potential Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The concept of bioisosterism is a key strategy in drug design for optimizing potency, selectivity, and pharmacokinetic properties.[17][18][19] The this compound group, with its multiple hydrogen bond donors and acceptors and its specific stereoelectronic properties, could potentially serve as a bioisostere for other functional groups, such as amides, ureas, or carbamates, in certain contexts. However, this remains a speculative area requiring further research.

Conclusion

The study of this compound structure-property relationships is a mature field within polymer science, offering valuable insights for the design of polyurethane-based biomaterials with tailored properties for drug delivery and medical devices. The key to controlling these properties lies in the precise control of this compound cross-link formation during synthesis.

From a pharmaceutical perspective, the field is in its infancy. However, the existence of a specific metabolic pathway involving this compound hydrolase opens up exciting possibilities for the future design of novel prodrugs and other therapeutic agents. Further research into the synthesis of this compound-containing small molecules and their biological evaluation is warranted to explore the full potential of this functional group in drug discovery and development. The experimental protocols provided herein offer a starting point for researchers interested in exploring this promising area.

References

- 1. This compound Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 2. evolutionoftheprogress.com [evolutionoftheprogress.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Purification and Characterization of this compound Hydrolase (AtzF) from Pseudomonas sp. Strain ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and characterization of this compound hydrolase (AtzF) from Pseudomonas sp. strain ADP - PubMed [pubmed.ncbi.nlm.nih.gov]